molecular formula C13H10ClNO2 B6370497 4-(3-Carbamoyl-4-chlorophenyl)phenol CAS No. 1261894-18-1

4-(3-Carbamoyl-4-chlorophenyl)phenol

Cat. No.: B6370497
CAS No.: 1261894-18-1
M. Wt: 247.67 g/mol
InChI Key: PBWZPCLPMRCIHK-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)phenol is an organic compound that features a phenolic structure with a carbamoyl and a chlorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorophenylamine and phenol.

    Formation of Intermediate: The 4-chlorophenylamine undergoes a reaction with phosgene to form 4-chlorophenyl isocyanate.

    Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with phenol in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoyl-4-chlorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carbamoylphenyl)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)phenol: Lacks the carbamoyl group, which may reduce its potential for hydrogen bonding.

    4-(3-Carbamoyl-4-methylphenyl)phenol: The methyl group may influence its steric and electronic properties.

Uniqueness

4-(3-Carbamoyl-4-chlorophenyl)phenol is unique due to the presence of both the carbamoyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-6-3-9(7-11(12)13(15)17)8-1-4-10(16)5-2-8/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWZPCLPMRCIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683593
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-18-1
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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